molecular formula C9H11NS B038119 5-Isopropyl-5H-thieno[2,3-c]pyrrole CAS No. 119198-72-0

5-Isopropyl-5H-thieno[2,3-c]pyrrole

Cat. No.: B038119
CAS No.: 119198-72-0
M. Wt: 165.26 g/mol
InChI Key: KYSABJFDEWSQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-5H-thieno[2,3-c]pyrrole is a versatile nitrogen-sulfur heterocycle that serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. This compound features a fused thienopyrrole core structure, which is a privileged scaffold in the design of biologically active molecules. The isopropyl substituent on the pyrrole nitrogen enhances the molecule's lipophilicity and influences its steric profile, making it a critical intermediate for structure-activity relationship (SAR) studies. The primary research application of this compound is as a foundational precursor for the synthesis of more complex pharmacologically active structures. The molecular framework is of significant interest for researchers designing and developing new therapeutic agents, as related thieno[2,3-c]pyrrole derivatives have been investigated for their potential biological activities . Its structure aligns with key pharmacophoric features often sought in small-molecule screening libraries, particularly for projects targeting enzyme inhibition. As a building block, it can be further functionalized, for example, via carboxylation to produce this compound-2-carboxylic acid , which opens pathways to amides and other derivatives. This functionalizability makes it a versatile starting material for constructing compound libraries. Researchers utilize this scaffold to explore interactions with various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

119198-72-0

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

5-propan-2-ylthieno[2,3-c]pyrrole

InChI

InChI=1S/C9H11NS/c1-7(2)10-5-8-3-4-11-9(8)6-10/h3-7H,1-2H3

InChI Key

KYSABJFDEWSQSH-UHFFFAOYSA-N

SMILES

CC(C)N1C=C2C=CSC2=C1

Canonical SMILES

CC(C)N1C=C2C=CSC2=C1

Synonyms

5H-Thieno[2,3-c]pyrrole,5-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the thieno[2,3-c]pyrrole core is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Substituent at 5-Position Key Characteristics
5-Isopropyl-5H-thieno[2,3-c]pyrrole Isopropyl Moderate steric bulk; enhances lipophilicity and potential blood-brain barrier penetration.
5-Cyclohexyl-5H-thieno[2,3-c]pyrrole Cyclohexyl Larger hydrophobic group; may improve target binding but reduce solubility.
5-Phenyl-5H-thieno[2,3-c]pyrrole Phenyl Aromatic group; enhances π-π stacking interactions with protein active sites.

Comparison with Pyrrolo[2,3-c]pyridine Derivatives

Pyrrolo[2,3-c]pyridines (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives) share structural similarities but replace the thiophene ring with a pyridine. Key differences include:

Property Thieno[2,3-c]pyrrole (Isopropyl) Pyrrolo[2,3-c]pyridine (e.g., 10a-c)
Aromatic System Thiophene + pyrrole Pyridine + pyrrole
Electron Density Higher (due to thiophene sulfur) Lower (pyridine nitrogen withdraws electrons)
Biological Targets Kinases, ion channels Enzymes (e.g., carboxylases)
Synthetic Yield Moderate (data limited) High (71–95% for carboxylates)

Functional Impact :

  • The sulfur atom in thienopyrroles may enhance binding to metal ions or cysteine residues in enzymes.

Comparison with Tetrahydroindolo[2,3-c]quinolinones

Tetrahydroindolo[2,3-c]quinolinones (e.g., ambocarb derivatives) are structurally distinct but share multitarget profiles. Key distinctions:

Parameter 5-Isopropyl-thienopyrrole Tetrahydroindoloquinolinones (e.g., ambocarb)
Core Structure Thiophene-pyrrole fusion Indole-quinolinone fusion
Biological Activity L-type calcium channel modulation Potent DYRK1A kinase inhibition
SAR Insights 5-substituents modulate lipophilicity Substituents at positions 9–11 enhance L-type channel binding

Key Finding: Ambocarb remains the most potent DYRK1A inhibitor in its class, while thienopyrroles show stronger activity at L-type calcium channels, highlighting core-dependent target specificity.

Comparison with Triazole-Thiol Hybrids

Triazole-thiol derivatives (e.g., 5-R-4-phenyl-1,2,4-triazole-3-thiols) combine pyrrole/indole moieties with triazole rings. Contrasts include:

Aspect 5-Isopropyl-thienopyrrole Triazole-Thiol Hybrids
Synthetic Route Malonate-based cyclization Hydrazinolysis + nucleophilic addition
Biological Targets Kinases, ion channels Anaplastic lymphoma kinase, cyclooxygenase-2
Structural Complexity Moderate High (multiple heterocycles)

Molecular Docking Insights :

  • Triazole-thiol hybrids exhibit broader enzyme inhibition due to dual heterocyclic motifs.
  • Thienopyrroles may offer simpler optimization pathways for selective kinase modulators.

Physicochemical and Crystallographic Data

The isopropyl substituent influences molecular geometry and packing. For example:

  • In spiro-indole-naphthopyrrole analogs, dihedral angles between fused rings range from 71–90°, affecting crystal packing and solubility.
  • Isopropyl’s branched structure may reduce crystallinity compared to planar phenyl groups, enhancing amorphous dispersion in formulations.

Preparation Methods

Thiophene-Pyrrole Fusion via Thioglycolate Condensation

A related method from Haider et al. demonstrates the synthesis of methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. Although this targets a pyrazole analog, the strategy of condensing methyl thioglycolate with a chloronitrile precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile) is adaptable. For 5-isopropyl substitution:

  • Precursor Design : Replace the phenyl group with an isopropyl moiety at the pyrazole N1 position.

  • Thioglycolate Addition : React with methyl thioglycolate under basic conditions (K₂CO₃, ethanol, reflux).

  • Cyclization : Intramolecular attack forms the thiophene ring, yielding the fused system.

Key Data :

ParameterValueSource
Yield23% (for analogous compound)
Reaction Time6 hours
CharacterizationIR, ¹H NMR, MS

Post-Cyclization Alkylation Strategies

N-Alkylation of 5H-Thieno[2,3-c]pyrrole

The direct alkylation of the pyrrole nitrogen in pre-formed 5H-thieno[2,3-c]pyrrole offers a straightforward route. ChemDiv’s building block BB20-4638 (methyl 5-isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate) implies this approach:

  • Synthesis of Parent Heterocycle : Prepare 5H-thieno[2,3-c]pyrrole via methods in Section 1.

  • Alkylation : Treat with isopropyl bromide in the presence of a base (e.g., NaH, DMF, 0–25°C).

  • Esterification : Introduce the methyl carboxylate group via standard esterification protocols.

Optimization Considerations :

  • Steric hindrance at the nitrogen may reduce alkylation efficiency.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reactivity.

Paal–Knorr Pyrrole Synthesis Adaptations

One-Pot Pyrrole Ring Formation

The Paal–Knorr reaction, widely used for pyrrole synthesis, was adapted by Convertino et al. for converting 2,5-hexanedione into substituted pyrroles. For 5-isopropyl-thieno[2,3-c]pyrrole:

  • Diketone Preparation : Synthesize a thiophene-containing diketone (e.g., 3-isopropyl-2,5-hexanedione).

  • Amine Condensation : React with ammonium acetate or isopropylamine under acidic conditions.

  • Cyclization : Acid-catalyzed closure forms the pyrrole ring fused to thiophene.

Reaction Conditions :

  • Solvent: Ethanol/water mixture

  • Catalyst: H₂SO₄ (0.1–0.5 equiv)

  • Yield: 80–95% (for simpler pyrroles)

Patent-Based Approaches

Dihydro-Thienopyrrole Derivatives

EP0180500A1 discloses methods for dihydro-5,6-4H-thieno[2,3-c]pyrrole derivatives. While focused on saturated systems, key steps are transferable:

  • Reductive Amination : Introduce the isopropyl group via reductive alkylation of an intermediate amine.

  • Oxidation : Dehydrogenate the dihydro compound to restore aromaticity.

Critical Parameters :

  • Hydrogenation pressure: 1–3 atm

  • Catalyst: Pd/C or Raney Ni

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclizationDirect core formationLow yields (20–30%)23%
N-AlkylationModular substitutionRequires pre-formed heterocycle50–70%
Paal–Knorr AdaptationHigh yields, scalableComplex diketone synthesis80–95%
Patent-BasedTunable saturationMulti-step, oxidation required40–60%

Characterization and Validation

All synthesized compounds require rigorous characterization:

  • Spectroscopy : ¹H NMR (δ 2.09–2.44 ppm for CH₃ groups), IR (C=O stretch at 1630–1650 cm⁻¹).

  • Mass Spectrometry : Molecular ion peaks at m/z 223.3 for BB20-4638.

  • Elemental Analysis : Match calculated vs. observed C, H, N, S content .

Q & A

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

  • Approach :

Re-optimize computational models using solvent correction (e.g., PCM for aqueous environments).

Validate binding affinities via molecular docking (e.g., AutoDock Vina) and compare with SPR or ITC assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.